2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropane ring, and a pyridazinone core. Its complex molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like monoacylglycerol lipase (magl) .
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes in a competitive mode .
Biochemical Pathways
Similar compounds have been found to affect the degradation of endocannabinoids, leading to an elevation of 2-arachidonoylglycerol (2-ag), an endogenous agonist of the cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Cyclopropane Ring: This step involves the reaction of a fluorophenyl derivative with a suitable cyclopropanation reagent under controlled conditions.
Azetidine Ring Formation: The cyclopropane intermediate is then reacted with an azetidine precursor to form the azetidin-3-yl moiety.
Pyridazinone Core Construction: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine.
Scientific Research Applications
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-7-hydroxy-chroman-2,4-dione: Another fluorinated compound with potential biological activity.
4-Fluorophenylboronic acid: A simpler fluorinated compound used in various chemical reactions.
Uniqueness
What sets 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-2-7-17(24)23(21-13)12-14-10-22(11-14)18(25)19(8-9-19)15-3-5-16(20)6-4-15/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVVWEHLLQPCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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